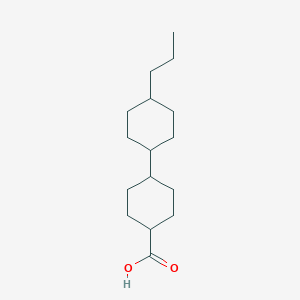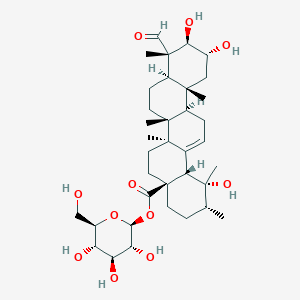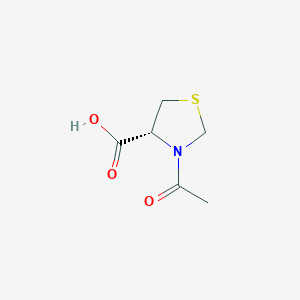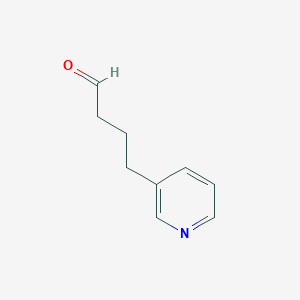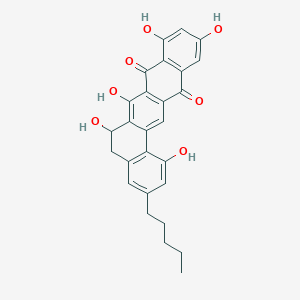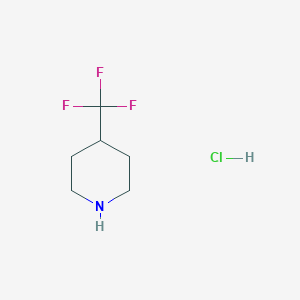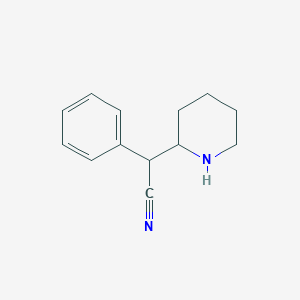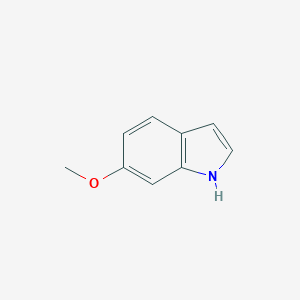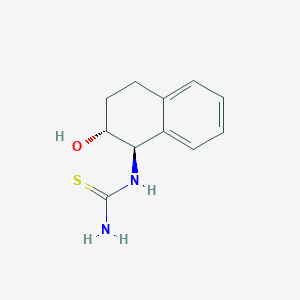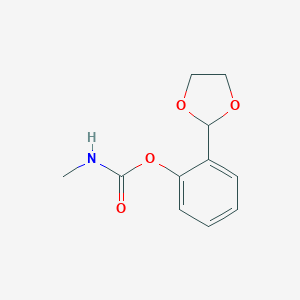
二噁酰喀
概述
描述
Dioxacarb, also known as Elecron or Famid, is a phenyl methylcarbamate insecticide. It is primarily used to control pests in agricultural and non-agricultural settings. Dioxacarb functions as an inhibitor of cholinesterase, similar to organophosphates, and is known for its high toxicity to aquatic animals .
科学研究应用
Dioxacarb has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the detection and quantification of carbamate pesticides.
Medicine: Investigated for its potential effects on human health, particularly its role as a cholinesterase inhibitor.
作用机制
Target of Action
Dioxacarb is a carbamate pesticide that primarily targets acetylcholinesterase (AChE) . AChE is an enzyme that plays a crucial role in nerve function by terminating signal transduction at the neuromuscular junction through the rapid hydrolysis of the neurotransmitter acetylcholine .
Mode of Action
Dioxacarb acts as an inhibitor of AChE . It forms unstable complexes with cholinesterases by carbamoylation of the active sites of the enzymes . This inhibition is reversible, and it suppresses the action of acetylcholine esterase . This leads to an accumulation of acetylcholine in the synaptic cleft, causing overstimulation and disruption of nerve function.
Result of Action
The primary result of Dioxacarb’s action is the disruption of normal nerve function due to the inhibition of AChE. This can lead to symptoms such as muscle weakness, twitching, and paralysis. In severe cases, it can cause respiratory failure due to paralysis of the muscles involved in breathing .
生化分析
Biochemical Properties
Dioxacarb is an inhibitor of cholinesterase, similar to organophosphates . This interaction with cholinesterase, an essential enzyme in the nervous system, is a key aspect of its biochemical activity.
Cellular Effects
In vitro studies have shown that Dioxacarb has cytotoxic effects on human peripheral blood lymphocytes and Allium root meristematic cells . It was found to be cytotoxic especially at 250 and 500 ppm concentrations because of the reduced mitotic index % (MI %) and increased abnormal cell % .
Molecular Mechanism
The molecular mechanism of Dioxacarb’s action is primarily through its inhibition of cholinesterase . By inhibiting this enzyme, Dioxacarb disrupts the normal functioning of the nervous system.
Temporal Effects in Laboratory Settings
The effects of Dioxacarb in laboratory settings have been observed to change over time. It has been shown to induce dose-dependent inhibition of mitotic index and root growth on root meristems .
Dosage Effects in Animal Models
The effects of Dioxacarb vary with different dosages in animal models. At high doses, Dioxacarb was found to be toxic to aquatic animals . Symptoms of Dioxacarb toxicity include anorexia, nausea/vomiting, abdominal cramps, diarrhea, chest tightness, increased salivation, and lacrimation .
准备方法
Dioxacarb is synthesized through the reaction of 2-(1,3-dioxolan-2-yl)phenol with methyl isocyanate. The reaction typically occurs under controlled conditions to ensure the formation of the desired product. Industrial production methods involve the use of high-performance liquid chromatography (HPLC) to ensure the purity and quality of the compound .
化学反应分析
Dioxacarb undergoes several types of chemical reactions, including:
Oxidation: Dioxacarb can be oxidized to form various by-products, depending on the conditions and reagents used.
Reduction: Reduction reactions can lead to the formation of different carbamate derivatives.
Substitution: Dioxacarb can undergo substitution reactions, particularly in the presence of nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines. .
相似化合物的比较
Dioxacarb is similar to other carbamate insecticides such as carbaryl, aldicarb, and methomyl. it is unique in its specific chemical structure and its high toxicity to aquatic animals. Unlike some other carbamates, dioxacarb is not persistent in soils and has a low volatility, reducing its environmental impact .
Similar Compounds
- Carbaryl
- Aldicarb
- Methomyl
- Propoxur
- Oxamyl
Dioxacarb’s unique properties make it a valuable compound in various scientific and industrial applications, despite its high toxicity and potential environmental impact.
属性
IUPAC Name |
[2-(1,3-dioxolan-2-yl)phenyl] N-methylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4/c1-12-11(13)16-9-5-3-2-4-8(9)10-14-6-7-15-10/h2-5,10H,6-7H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDKQRNRRDYRQKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)OC1=CC=CC=C1C2OCCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2041886 | |
| Record name | Dioxacarb | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2041886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6988-21-2 | |
| Record name | Dioxacarb | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6988-21-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dioxacarb [ANSI:BSI:ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006988212 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dioxacarb | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2041886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dioxacarb | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.504 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIOXACARB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/698BEK3133 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details














Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Dioxacarb?
A1: Dioxacarb, like other carbamate insecticides, exerts its toxic effect by inhibiting the enzyme acetylcholinesterase (AChE) [, , ]. This enzyme is crucial for the breakdown of the neurotransmitter acetylcholine (ACh) in the nervous system. By inhibiting AChE, Dioxacarb leads to an excessive accumulation of ACh in the synapse, causing overstimulation of cholinergic receptors and ultimately leading to paralysis and death in target organisms.
Q2: What are the structural characteristics of Dioxacarb?
A2: Dioxacarb is a carbamate insecticide with the chemical name 2-(1,3-dioxolan-2-yl)phenyl methylcarbamate. Its molecular formula is C11H13NO5, and it has a molecular weight of 239.23 g/mol [, , ].
Q3: Does Dioxacarb degrade at high temperatures?
A3: Yes, Dioxacarb is known to be thermolabile []. Studies have shown that it degrades significantly at temperatures above its boiling point, producing methyl isocyanate and the corresponding phenol. Different injection techniques in gas chromatography can influence the extent of thermal degradation observed [].
Q4: Is there any information about how the structure of Dioxacarb relates to its activity?
A4: While specific SAR studies on Dioxacarb were not present in the provided abstracts, its classification as an N-methylcarbamate [, ] suggests its activity is linked to the carbamate functional group. Modifications to this group or the aromatic ring could significantly influence its interaction with AChE and thus its potency and selectivity.
Q5: How stable is Dioxacarb in biological samples?
A5: Dioxacarb can degrade in biological samples like beef, duck, and chicken liver tissues over time, especially at room temperature []. The study suggests cryogenic storage conditions are crucial for preserving Dioxacarb concentrations for accurate analysis.
Q6: What is the toxicity profile of Dioxacarb?
A6: Dioxacarb is classified as highly toxic to fish []. Studies show a range of LC50 values for different fish species. Additionally, research indicates potential cytotoxic and genotoxic effects of Dioxacarb in human peripheral blood lymphocytes [] and structural and functional changes in the brain and spinal cord of exposed animals [, ].
Q7: Has resistance to Dioxacarb been observed in insects?
A7: Yes, resistance to Dioxacarb has been reported in several insect species. For instance, studies in Bulgaria identified varying levels of resistance to Dioxacarb in different populations of the German cockroach (Blattella germanica) []. Similarly, research has shown that housefly populations in Hungary exhibit resistance to Dioxacarb [].
Q8: What analytical techniques are used to detect and quantify Dioxacarb?
A8: Various methods have been employed to determine Dioxacarb levels in different matrices. These include:
- Gas chromatography coupled with mass spectrometry (GC-MS): used for analyzing Dioxacarb residues in vegetables after extraction and cleanup using methods like QuEChERS [].
- Liquid chromatography (LC): utilized for determining Dioxacarb and other N-methylcarbamates in drinking water [] and animal tissues [].
- Thin-layer chromatography (TLC): used to analyze Dioxacarb and other pesticides in soil samples with different adsorbents and developing solvents [].
Q9: Does Dioxacarb pose any environmental risks?
A9: While specific details on the environmental fate and impact of Dioxacarb are limited in the provided abstracts, its use as a pesticide suggests potential risks to non-target organisms [, ]. Further research is needed to fully assess its persistence, bioaccumulation potential, and effects on ecosystems.
Q10: Are there alternative insecticides being investigated for replacing or supplementing Dioxacarb?
A10: Research explores various insecticide combinations for controlling pests while managing resistance. Studies have investigated the efficacy of mixtures containing deltamethrin, organophosphates, carbamates (including Dioxacarb), pyrethroids, and insect growth regulators against houseflies [, ]. This highlights the ongoing search for effective alternatives and strategies to combat insecticide resistance.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(5-Methyl-6-oxabicyclo[3.1.0]hexan-1-yl)ethanone](/img/structure/B132321.png)
